(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid
Overview
Description
(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid is a useful research compound. Its molecular formula is C11H10O3S and its molecular weight is 222.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
X-ray Crystallographic Studies
Research on pentacoordinated organogermanium compounds, related to the chemical structure of interest, has provided insights into the structural characteristics of these compounds. X-ray crystallography revealed that compounds possess a TBP-like, pentacoordinated structure, indicating a propensity for forming five-membered rings due to hypercoordination. This structural understanding is crucial for designing new materials with specific electronic or catalytic properties (Takeuchi et al., 2003).
Antimicrobial Activities
Thiazolyl-acetic acid derivatives have shown promising antimicrobial activities. A study on these compounds revealed them as potent antimicrobial agents against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to combat drug-resistant infections (Shirai et al., 2013).
Solar Cell Applications
Research into novel organic sensitizers for solar cell applications has led to the development of compounds with enhanced photovoltaic efficiency. Studies on functionalized unsymmetrical organic sensitizers demonstrate their ability to convert incident photons to current with high efficiency, suggesting their potential use in improving solar cell performance (Kim et al., 2006).
Anti-inflammatory and Radical Scavenging Agents
The synthesis and evaluation of thiophene-appended pyrazoles through a green protocol have yielded compounds with excellent anti-inflammatory activities and radical scavenging abilities. These findings open avenues for the development of new therapeutic agents for treating inflammatory diseases and combating oxidative stress (Prabhudeva et al., 2017).
Properties
IUPAC Name |
2-(5-oxo-2-thiophen-2-ylcyclopenten-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c12-9-4-3-7(8(9)6-11(13)14)10-2-1-5-15-10/h1-2,5H,3-4,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYBSXOOZVYRTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1C2=CC=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350720 | |
Record name | [5-Oxo-2-(thiophen-2-yl)cyclopent-1-en-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436086-95-2 | |
Record name | [5-Oxo-2-(thiophen-2-yl)cyclopent-1-en-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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